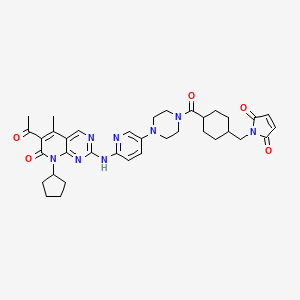
Palbociclib-SMCC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Applications De Recherche Scientifique
Clinical Applications
1. Breast Cancer Treatment
Palbociclib was initially approved for use in combination with aromatase inhibitors or fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR-positive, HER2-negative) advanced breast cancer. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) rates compared to standard treatments. For instance, a real-world study indicated a median PFS of 22.8 months in first-line therapy settings .
2. Other Malignancies
Research has expanded the applications of palbociclib beyond breast cancer. Studies have shown its potential effectiveness in various malignancies, including:
- Hepatocellular Carcinoma (HCC) : Palbociclib has demonstrated anti-tumor activity in HCC through mechanisms independent of CDK4/6, particularly involving the activation of AMP-activated protein kinase (AMPK) and inhibition of protein phosphatase 5 (PP5) .
- Ovarian Cancer : Preclinical studies suggest that palbociclib can inhibit cell growth in ovarian cancer models .
- Other Tumors : It has also been investigated for use in rhabdoid tumors, glioblastoma, nasopharyngeal carcinoma, and colorectal cancer .
Table 1: Summary of Key Clinical Studies Involving Palbociclib
Emerging Insights
Recent studies have emphasized the importance of real-world data (RWD) in understanding the effectiveness and safety profiles of palbociclib outside controlled clinical trial settings. For instance, a multicenter study highlighted variations in treatment patterns and outcomes based on patient demographics and previous treatment histories .
Additionally, ongoing research into the mechanisms behind drug resistance is critical for optimizing treatment strategies involving palbociclib. Investigations into N-glycosylation suggest that targeting glycosylation pathways may enhance the efficacy of palbociclib in resistant tumors .
Propriétés
Formule moléculaire |
C36H42N8O5 |
|---|---|
Poids moléculaire |
666.783 |
Nom IUPAC |
1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40) |
Clé InChI |
YPPDYAQBRIHIAI-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















